2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide is a chemical compound with a complex structure that includes an amino group, a methoxypyrazine moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide typically involves the reaction of 3-methoxypyrazine with an appropriate amine and a propanamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
- (S)-2-amino-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide
Uniqueness
Compared to similar compounds, 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide exhibits unique structural features that may confer distinct biological activities or chemical reactivity. The presence of the methoxypyrazine moiety and the specific arrangement of functional groups can influence its interaction with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C10H16N4O2/c1-7(11)10(15)14(2)6-8-9(16-3)13-5-4-12-8/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
ACJFRCGTRWOANC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC=CN=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.